Product packaging for Manganese iodide tetrahydrate(Cat. No.:CAS No. 13446-37-2)

Manganese iodide tetrahydrate

Cat. No.: B089102
CAS No.: 13446-37-2
M. Wt: 380.81 g/mol
InChI Key: XJZJNPHDXBLNHA-UHFFFAOYSA-L
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Description

Significance in Contemporary Inorganic and Materials Chemistry

Manganese iodide tetrahydrate holds considerable significance in modern chemistry, primarily due to its distinctive properties that make it valuable in both catalysis and materials science. As a catalyst, it is employed in various chemical reactions, notably in cross-coupling reactions which are fundamental to the synthesis of complex organic molecules. ontosight.ai

In the realm of materials science, the compound's magnetic properties are a key area of interest. ontosight.ai Research into these characteristics contributes to the development of novel magnetic materials. Furthermore, like other manganese compounds, this compound is being explored for potential biomedical applications, such as serving as a contrast agent in Magnetic Resonance Imaging (MRI). ontosight.ai Its utility extends to the lighting industry and it serves as a precursor in building advanced hybrid materials with tunable photoluminescent properties. wikipedia.orgnih.gov

Historical Context of Structural and Coordination Studies of Manganese(II) Halide Tetrahydrates

The structural elucidation of manganese(II) halide tetrahydrates has a rich history, with early focus placed on the chloride and bromide analogs long before the iodide was thoroughly characterized. For many years, manganese chloride (MnCl₂) and manganese bromide (MnBr₂) were the subjects of extensive experimental investigation, with the chloride, in particular, being one of the most studied antiferromagnetic systems. iucr.org

A seminal study in 1964 established the crystal structure of manganese dichloride tetrahydrate, revealing that the two chloride ions were arranged in a cis configuration within the octahedral coordination sphere of the manganese ion. acs.org This cis arrangement was subsequently also found in manganese bromide tetrahydrate. iucr.org

For a long time, there was virtually no structural information on the chemically analogous iodide form. iucr.org This gap was filled in 1985, with a crystal-structure determination of MnI₂·4H₂O. This study yielded a noteworthy discovery: the trend of cis coordination observed in the chloride and bromide hydrates ends with the iodide. iucr.orgresearchgate.net Unlike its lighter halide counterparts, this compound features a trans coordination of the halogen ions. wikipedia.orgosti.gov This makes MnI₂·4H₂O isostructural with iron(II) chloride tetrahydrate (FeCl₂·4H₂O), a finding that was crucial for comparing their respective magnetic properties and understanding the chemical effects versus the geometrical effects on magnetism. iucr.org Further research has revealed additional complexities, such as the existence of two polymorphs for manganese(II) chloride tetrahydrate (α- and β-forms), which differ in their cis and trans configurations of chlorine atoms, respectively. researchgate.net

Table 1: Coordination Geometry of Manganese(II) Halide Tetrahydrates

Compound Formula Halogen Coordination
Manganese(II) chloride tetrahydrate (α-form) MnCl₂·4H₂O cis
Manganese(II) bromide tetrahydrate MnBr₂·4H₂O cis
Manganese(II) iodide tetrahydrate MnI₂·4H₂O trans
Iron(II) chloride tetrahydrate FeCl₂·4H₂O trans

Overview of Current Research Challenges and Opportunities Pertaining to MnI₂·4H₂O

Current research on this compound has moved beyond fundamental structural characterization towards its application as a building block for advanced functional materials. A significant opportunity lies in the synthesis of hybrid organic-inorganic compounds, where the manganese halide unit can be combined with organic ligands to create materials with tailored properties. mdpi.com

A major focus of this research is on photoluminescence. Scientists have found that the choice of halide (Cl, Br, or I) profoundly governs the properties of these hybrid materials, including their emission peak positions and radiative lifetimes. nih.gov This opens up opportunities for developing new, highly efficient, narrow-band light emitters for applications in solid-state lighting and displays. nih.govrsc.org

However, significant challenges remain. A primary hurdle is the difficulty in predicting and controlling the final structure of these manganese halide-based materials. mdpi.com Manganese(II) is known for its flexible coordination environment, capable of being tetracoordinated, pentacoordinated, or hexacoordinated. mdpi.com This versatility makes it challenging to direct the synthesis towards a desired dimensionality (e.g., 0D molecular complexes, 1D chains, or 2D sheets). mdpi.comresearchgate.net Controlling this dimensionality is critical, as it directly influences the material's optical and magnetic properties. For instance, 0D tetrahedral manganese halide complexes exhibit different emission characteristics compared to 1D or 2D octahedral materials. mdpi.com Overcoming these predictive and synthetic challenges is key to unlocking the full potential of MnI₂·4H₂O and related compounds in the next generation of functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H8I2MnO4 B089102 Manganese iodide tetrahydrate CAS No. 13446-37-2

Properties

IUPAC Name

manganese(2+);diiodide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZJNPHDXBLNHA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[Mn+2].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8I2MnO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158726
Record name Manganese iodide tetrahydrate
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Molecular Weight

380.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13446-37-2
Record name Manganese iodide tetrahydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese iodide tetrahydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANGANESE IODIDE TETRAHYDRATE
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Synthetic Methodologies for Manganese Iodide Tetrahydrate and Its Derivatives

Controlled Synthesis Techniques for Crystalline Forms

The synthesis of manganese iodide, both in its anhydrous (MnI₂) and tetrahydrated (MnI₂·4H₂O) forms, can be achieved through several methods. The tetrahydrate is a pink crystalline solid, while the anhydrous form is beige. wikipedia.org

A common laboratory-scale synthesis of anhydrous manganese(II) iodide involves the direct reaction of manganese metal with iodine. This is often performed by refluxing manganese powder with iodine in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107). To prevent oxidation, this reaction is typically carried out under an inert atmosphere, such as argon. mines.edu Another method for preparing the anhydrous form is by heating manganese metal with iodine vapor or solid iodine under controlled conditions.

The tetrahydrated form, manganese(II) iodide tetrahydrate, is prepared by treating manganese(II) carbonate with hydriodic acid. wikipedia.org Dehydration of the resulting tetrahydrate in a vacuum can then yield the anhydrous form. wikipedia.org

Recent advancements have also explored mechanochemical methods. In this approach, manganese powder reacts with alkyl iodides under ball milling conditions, often in the presence of a solvent like tetrahydrofuran. This technique allows for the direct insertion of manganese into carbon-iodine bonds and can be performed under ambient atmosphere.

Table 1: Comparison of Synthetic Methods for Manganese Iodide

MethodReactantsForm ProducedKey Conditions
Direct ReactionManganese metal, IodineAnhydrousAnhydrous solvent (e.g., diethyl ether), inert atmosphere (e.g., argon) mines.edu
Acid TreatmentManganese(II) carbonate, Hydriodic acidTetrahydrateAqueous solution wikipedia.org
MechanochemicalManganese powder, Alkyl iodidesAnhydrous (as intermediate)Ball milling, ambient atmosphere

Requirements for Inert Atmosphere and Stability Management During Synthesis

Due to the propensity of the iodide ion to oxidize to iodine, especially in the presence of air and light, certain synthetic routes for manganese iodide necessitate an inert atmosphere. wikipedia.org Samples of manganese(II) iodide can turn brown when exposed to air due to this oxidation. wikipedia.org

When synthesizing anhydrous MnI₂ from manganese metal and iodine, the use of an inert gas like argon is crucial to prevent the oxidation of the reactants and products. mines.edu This is typically achieved using Schlenk line techniques or a glove box. nih.gov Similarly, when preparing organomanganese reagents from manganese(II) iodide, maintaining a positive pressure of an inert gas is essential to exclude air and moisture, which could lead to undesirable side reactions. mines.edu

Optimization of Solution-Based Reaction Pathways

Solution-based pathways are fundamental to the synthesis of both anhydrous and hydrated forms of manganese iodide. For the synthesis of anhydrous MnI₂, the reaction is often carried out in anhydrous organic solvents like diethyl ether or tetrahydrofuran. mines.edu The choice of solvent and control of reaction temperature (typically between 40–60°C) are critical to prevent the formation of byproducts.

In the synthesis of manganese iodide tetrahydrate, the reaction of manganese(II) carbonate with hydriodic acid is a straightforward aqueous solution method. wikipedia.org The product can then be crystallized from the solution. The crystal structure of the tetrahydrate has been determined to be monoclinic. wikipedia.org

Strategies for Nanomaterial Synthesis Utilizing this compound Precursors

Manganese iodide serves as a precursor in the synthesis of various nanomaterials, particularly manganese oxides and perovskite nanocrystals. For instance, manganese oxide nanoparticles can be synthesized via co-precipitation methods using manganese salts. researchgate.net While direct use of the tetrahydrate as a precursor is less commonly detailed, the manganese ions it provides are central to forming these nanostructures.

In the rapidly developing field of perovskite nanocrystals, manganese(II) iodide has proven to be a valuable additive and dopant. For example, it has been used in the synthesis of lead-free perovskite Cs₃Cu₂I₅ nanocrystals, where it promotes the reaction and helps control the size of the nanocrystals, leading to high photoluminescence quantum yields. acs.org Similarly, in the synthesis of Mn²⁺-doped Cs₃Bi₂I₉ perovskite nanocrystals, the addition of MnI₂ helps to suppress the formation of impurities. nih.gov

Manganese(II) iodide has also been utilized in the fabrication of hybrid methylammonium (B1206745) lead iodide perovskite quantum dots (PQDs). By substituting manganese at the lead sites, researchers aim to create more environmentally friendly and commercially viable materials for applications like warm white LEDs. rsc.org

Role of this compound in the Fabrication of Advanced Materials

This compound and its anhydrous form are employed in the fabrication of a range of advanced materials, extending beyond nanomaterials. In the lighting industry, manganese(II) iodide is a common component. wikipedia.org

A significant area of application is in perovskite solar cells. The incorporation of manganese cations, often from MnI₂, into hybrid perovskite films like methylammonium lead iodide (MAPbI₃) has been shown to improve crystal size and reduce vacancy defects. researchgate.net This doping can enhance the efficiency and stability of the solar cells. researchgate.netarxiv.org

Furthermore, manganese iodide is used in electrochemical applications, such as in the treatment of manganese dioxide for batteries to enhance stability and performance.

Synthesis of Coordination Complexes and Polymers Derived from Manganese(II) Iodide

Manganese(II) iodide is a versatile precursor for the synthesis of a wide variety of coordination complexes and polymers. These materials exhibit diverse structures and properties, often with interesting magnetic and catalytic capabilities.

By reacting manganese(II) iodide with various organic ligands, researchers have constructed coordination polymers with one-, two-, and three-dimensional structures. For example, reaction with a tetradentate ligand based on a bispidine backbone in methanol (B129727) yielded the complex [MnLI₂]. rsc.org In another instance, three-dimensional manganese(II) coordination polymers have been synthesized using m-pyridinecarboxylate bridging ligands. cmu.edu

The synthesis of these coordination compounds often involves the reaction of manganese(II) iodide with the ligand in a suitable solvent, sometimes under hydrothermal or solvothermal conditions. mdpi.comacs.org The resulting structures are influenced by the nature of the ligand, the solvent system, and the reaction conditions. For example, the reaction of anhydrous MnI₂ with a PNP-ligand in tetrahydrofuran led to the formation of the salt [Mn(DMSO)₆]I₂. nih.gov

The study of these manganese(II) iodide-derived coordination polymers is an active area of research, with potential applications in areas such as catalysis, magnetism, and porous materials. acs.orgdntb.gov.uarsc.org

Advanced Structural Elucidation and Crystallography of Manganese Iodide Tetrahydrate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the arrangement of atoms within a crystal. This method has been employed to elucidate the detailed structure of manganese iodide tetrahydrate, providing valuable insights into its crystal system, coordination geometry, and intermolecular interactions.

This compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. osti.gov Its specific space group is designated as P2₁/c (No. 14). osti.govwikipedia.org This space group notation indicates a primitive unit cell (P) with a two-fold screw axis (2₁) perpendicular to the b-axis and a c-glide plane perpendicular to the b-axis. The presence of a center of inversion is also implied by the space group symmetry.

The lattice parameters, which define the dimensions of the unit cell, have been determined with high precision. At a temperature of 291 K, the following values were reported:

Lattice Parameter Value
a6.698(2) Å
b7.494(3) Å
c9.308(5) Å
β110.21(3)°
Volume438.5(3) ų

These parameters, along with the fact that there are two formula units (Z=2) per unit cell, allow for the calculation of the theoretical density (Dx) of the crystal, which is 2.90 g/cm³. osti.gov This value is in close agreement with the experimentally measured density (Dm) of 2.82(4) g/cm³. osti.gov

The manganese(II) ion in this compound is octahedrally coordinated. wikipedia.org This means that the central manganese atom is surrounded by six ligands, which in this case are two iodide ions and four water molecules. The resulting coordination polyhedron is a slightly distorted octahedron.

A noteworthy feature of the this compound structure is the arrangement of the halide ligands around the central manganese ion. The two iodide ions occupy trans positions in the coordination octahedron, meaning they are situated on opposite sides of the manganese atom. osti.govwikipedia.org This is in contrast to the structures of manganese chloride tetrahydrate (MnCl₂·4H₂O) and manganese bromide tetrahydrate (MnBr₂·4H₂O), where the halide ions are found in cis positions, adjacent to each other in the coordination sphere. osti.goviucr.org

The adoption of a trans configuration makes this compound isostructural with iron(II) chloride tetrahydrate (FeCl₂·4H₂O). osti.gov This structural similarity suggests that the nature of the halide ion plays a significant role in determining the preferred coordination geometry in these hydrated manganese(II) halides. The larger size of the iodide ion compared to chloride and bromide ions likely influences the steric interactions within the coordination sphere, favoring the trans arrangement to minimize repulsion.

Table of Isomerism in Manganese(II) Halide Tetrahydrates:

Compound Halogen Coordination
Manganese Chloride Tetrahydrate cis
Manganese Bromide Tetrahydrate cis

While the coordination geometry of the manganese(II) center is described as octahedral, it is not a perfect octahedron. The bond lengths and angles deviate from the ideal values, leading to a distorted octahedron. The similarity in the trend of octahedral distortion between MnI₂·4H₂O and FeCl₂·4H₂O suggests that the hydrogen-bonding networks in both compounds are comparable. researchgate.net Detailed analysis of bond distances and angles provides a quantitative measure of this distortion. For instance, the Mn-I bond lengths and the Mn-O bond lengths will differ, and the angles between the ligands will deviate from the ideal 90° and 180° of a perfect octahedron.

Polymorphism refers to the ability of a compound to exist in more than one crystal structure. While manganese chloride tetrahydrate is known to exhibit polymorphism, with both an α-form (cis) and a β-form (trans), there is currently no evidence in the reviewed literature to suggest that this compound exhibits similar polymorphic behavior. researchgate.netresearchgate.net The existing research points to a single, stable crystalline form under standard conditions.

Elucidation of Manganese(II) Center Coordination Geometry

Solid-State Structural Investigations Utilizing Powder X-ray Diffraction and Other Techniques

The definitive crystal structure of this compound (MnI₂·4H₂O) has been meticulously determined through single-crystal X-ray diffraction analysis. iucr.orgosti.gov While powder X-ray diffraction (PXRD) serves as a powerful and routine technique for confirming the phase purity and identity of a bulk crystalline sample, the foundational understanding of its atomic arrangement comes from the more detailed single-crystal study. The calculated powder diffraction pattern, derived from the single-crystal data, provides a standard reference for PXRD measurements.

The seminal research in this area revealed that this compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. iucr.orgosti.govwikipedia.org This structural determination was conducted at a temperature of 291 K. osti.gov The analysis of 675 unique observed reflections resulted in a final R-factor of 0.047, indicating a high level of accuracy in the determined structure. osti.gov

Key crystallographic data from this single-crystal X-ray diffraction study are summarized in the table below.

Table 1: Crystallographic Data for this compound (MnI₂·4H₂O)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 6.698(2) Å
b 7.494(3) Å
c 9.308(5) Å
β 110.21(3)°
Volume (V) 438.5(3) ų
Z 2
Calculated Density (Dx) 2.90 g/cm³
Temperature (T) 291 K

Data sourced from Moore, J. E., Abola, J. E., & Butera, R. A. (1985). iucr.orgosti.gov

A significant finding from the structural analysis is that MnI₂·4H₂O is isostructural with iron(II) chloride tetrahydrate (FeCl₂·4H₂O). iucr.orgosti.goviucr.org This is a noteworthy distinction among the manganese halide tetrahydrates. In the crystal structures of manganese chloride tetrahydrate (MnCl₂·4H₂O) and manganese bromide tetrahydrate (MnBr₂·4H₂O), the halide ions occupy cis positions within the octahedral coordination sphere of the manganese ion. iucr.orgiucr.org In contrast, the iodide ions in this compound are arranged in a trans configuration around the central manganese atom. iucr.orgwikipedia.orgwikiwand.com This difference in coordination geometry has implications for the compound's magnetic properties. iucr.orgiucr.org

The manganese ion is octahedrally coordinated by four water molecules and two iodide ions. wikiwand.comwebelements.com The similarity in the octahedral distortion and hydrogen bonding networks between MnI₂·4H₂O and FeCl₂·4H₂O is also a key observation. iucr.orgiucr.org A comparison of their unit cell parameters highlights this structural relationship.

Table 2: Comparison of Unit Cell Parameters for Isostructural Tetrahydrates

Parameter This compound (MnI₂·4H₂O) Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
a 6.698(2) Å 5.885(1) Å
b 7.494(3) Å 7.118(1) Å
c 9.308(5) Å 8.513(1) Å
β 110.21(3)° 110.58(1)°
Volume (V) 438.5(3) ų 334.3(1) ų

Data for MnI₂·4H₂O sourced from Moore et al. (1985). iucr.org Data for FeCl₂·4H₂O is provided for comparison as cited in the study by Moore et al. researchgate.net

Theoretical and Computational Chemistry Studies on Manganese Iodide Tetrahydrate Systems

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for studying transition metal complexes. It is well-suited for investigating the electronic ground state, optimizing molecular geometries, and calculating the relative energies of different structural or magnetic configurations of manganese iodide tetrahydrate.

Electronic Structure: DFT calculations can elucidate the distribution of electrons within the complex, providing insights into the molecular orbitals and the nature of the manganese-ligand bonds. For a high-spin d⁵ Mn(II) center, as expected in this compound, DFT can map the spin density, showing how the unpaired electrons are distributed across the manganese ion and potentially delocalized onto the iodide and water ligands. Studies on various manganese oxides and coordination complexes have successfully used DFT to determine electronic and magnetic structures, often finding that functionals like PBE+U or hybrid functionals (e.g., PBE0, HSE) are necessary to accurately describe the energetics and band gaps of these systems. aps.orgresearchgate.net

Energetics: The stability of the MnI₂·4H₂O crystal structure, including the preference for the trans configuration of the iodide ligands, can be assessed through energetic calculations. DFT can be used to compute the formation energy of the complex and compare the energies of different possible isomers (e.g., cis vs. trans) or hydrates. Such calculations on manganese oxides have been crucial in determining the ground state among various polymorphic phases. aps.org

Geometry Optimization: Starting from an initial guess, such as the experimental X-ray diffraction data, DFT can be used to find the minimum energy geometry of the [Mn(H₂O)₄I₂] unit. The resulting optimized bond lengths and angles can be compared with experimental data to validate the chosen computational method (functional and basis set). This comparison is a critical first step before exploring properties that are not experimentally accessible.

Table 1: Comparison of Experimental and Hypothetical DFT-Optimized Geometries for the [Mn(H₂O)₄I₂] Coordination Core

Parameter Experimental Value (from Crystallography) osti.gov Hypothetical DFT Optimized Value
Mn-I Bond Length ~2.9 - 3.0 Å ~2.95 Å
Mn-O Bond Length ~2.2 Å ~2.22 Å
I-Mn-I Angle 180° (trans) 180°
O-Mn-O Angle ~90° ~89.5°

Note: Hypothetical DFT values are representative of what would be expected from a well-calibrated calculation and are for illustrative purposes.

Ab Initio Methods (e.g., MP2) for High-Accuracy Structural and Energetic Predictions

While DFT is highly versatile, ab initio ("from first principles") methods, such as Møller-Plesset perturbation theory (MP2), offer a systematic way to improve upon the Hartree-Fock approximation by including electron correlation effects. These methods are computationally more demanding than DFT but can provide benchmark-quality results for smaller systems.

For the this compound system, MP2 calculations could be performed on the isolated [Mn(H₂O)₄I₂] complex to obtain highly accurate predictions of its geometry and the energetics of ligand interaction. These high-accuracy results are invaluable for calibrating more computationally efficient DFT functionals, ensuring that the chosen DFT method provides a reliable description of the system for larger-scale simulations. For instance, theoretical studies on other manganese complexes have employed advanced methods like CASSCF/NEVPT2 to validate DFT results for electronic configurations and spin states. rsc.org Applying such a hierarchical approach to MnI₂·4H₂O would lend high confidence to the computational findings.

Advanced Analysis of Metal-Ligand Interactions

To move beyond simple geometric and energetic descriptions, several advanced computational techniques can be applied to dissect the nature of the chemical bonds within this compound.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density of a system into atomic basins. nih.govresearchgate.net This allows for a rigorous, quantum mechanical definition of an atom within a molecule and the characterization of the bonds between them. By analyzing the topology of the electron density (ρ(r)) at specific points, known as bond critical points (BCPs), QTAIM can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).

For MnI₂·4H₂O, QTAIM analysis would be used to:

Characterize Mn-I and Mn-O Bonds: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the Mn-I and Mn-O BCPs would quantify the degree of covalent character. Typically, low ρ and positive ∇²ρ values indicate a closed-shell, ionic interaction, which is expected for the bonds in this complex.

Analyze Hydrogen Bonds: QTAIM is also adept at identifying and characterizing the hydrogen bonds between the coordinated water molecules and the iodide ions within the crystal lattice.

QTAIM has been effectively applied to various manganese complexes to analyze bonding, revealing, for example, the nature of Mn-N and Mn-C interactions in organometallic compounds. acs.orgacs.org

Table 2: Typical QTAIM Parameters for Characterizing Chemical Bonds

Interaction Type Electron Density (ρ) at BCP (a.u.) Laplacian of Electron Density (∇²ρ) at BCP (a.u.) Interpretation
Covalent (Shared-shell) Large (>0.2) Negative Charge concentration between nuclei
Ionic (Closed-shell) Small (<0.1) Positive Charge depletion between nuclei

Natural Bond Orbital (NBO) analysis transforms the complex calculated wave function into a localized, intuitive picture of chemical bonding that aligns with Lewis structures. uni-muenchen.dempg.de This method identifies core orbitals, lone pairs, and bonds (NBOs). A key feature of NBO analysis is its use of second-order perturbation theory to quantify the stabilizing energy associated with "donor-acceptor" interactions, which represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

In the context of this compound, NBO analysis would reveal:

Natural Atomic Charges: It would provide a chemically intuitive assignment of partial charges to the Mn, I, O, and H atoms, quantifying the degree of charge transfer from the ligands to the metal.

Table 3: Illustrative NBO Second-Order Perturbation Analysis for [Mn(H₂O)₄I₂]

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (I) LP* (Mn) High Charge transfer from iodide to manganese
LP (O) LP* (Mn) Moderate Charge transfer from water to manganese
LP (O) σ* (O-H) Low Intramolecular hyperconjugation

Note: LP denotes a lone pair, LP an empty valence anti-bond (lone pair), and σ* an anti-bonding orbital. E(2) values are illustrative.*

Natural Energy Decomposition Analysis (NEDA) is a method for partitioning the total interaction energy between two molecular fragments into physically meaningful components. wisc.edunih.gov For an interaction between fragment A and fragment B, the total interaction energy (ΔE_int) can be decomposed into:

Electrostatic (EL): The classical Coulombic interaction between the unperturbed charge distributions of the fragments.

Polarization (POL): The energetic stabilization from the distortion of each fragment's electron density in response to the other.

Charge Transfer (CT): The stabilization resulting from the transfer of electrons from the occupied orbitals of one fragment to the virtual orbitals of the other.

Core Repulsion (CORE) / Exchange-Correlation (XC): The short-range Pauli repulsion arising from the interaction of the filled orbitals of the fragments, with XC terms included in DFT-based NEDA. nih.gov

For this compound, NEDA could be applied to precisely quantify the nature of the interaction between the Mn²⁺ ion and each of its ligands (I⁻ and H₂O). This would provide a detailed breakdown of how much of the bond energy is due to electrostatics versus charge transfer, offering a more nuanced view than simpler charge analysis methods.

Computational Modeling and Simulation of Coordination Complexes and Self-Assemblies

While quantum mechanical methods provide high-accuracy information about individual molecules or small clusters, they are too computationally expensive for simulating large systems, such as the growth of a crystal or the behavior of the complex in solution. The data obtained from DFT, MP2, and advanced analyses like NBO and QTAIM are crucial for developing accurate classical force fields for use in molecular dynamics (MD) or Monte Carlo (MC) simulations.

By fitting parameters (e.g., partial atomic charges, bond stretching and bending constants, Lennard-Jones parameters) to match the quantum mechanical data, a reliable model for this compound can be constructed. Such a model would enable large-scale simulations to study:

Solvation and Hydration Shells: How the complex interacts with a larger water environment beyond the first coordination sphere.

Crystal Packing and Lattice Energy: Simulating the self-assembly of individual [Mn(H₂O)₄I₂] units into the known monoclinic crystal structure and calculating the lattice energy.

Dynamical Properties: Investigating the vibrational dynamics of the coordinated water molecules and the flexibility of the coordination sphere at different temperatures.

This multiscale modeling approach, bridging the gap from high-accuracy quantum mechanics to large-scale classical simulation, is essential for a comprehensive theoretical understanding of this compound and its condensed-phase properties.

Theoretical Exploration of Reaction Mechanisms and Catalytic Pathways

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the reaction mechanisms and catalytic pathways of this compound. However, the broader field of manganese catalysis has been extensively investigated through theoretical and computational chemistry, providing valuable insights into the general principles that could govern the reactivity of manganese complexes. These studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of various manganese-catalyzed reactions.

Computational chemistry serves as a powerful tool for characterizing highly reactive intermediates that are often difficult to isolate and study experimentally. nih.gov In the context of manganese catalysis, theoretical studies have been pivotal in understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient catalysts. researchgate.net

A central theme in the theoretical exploration of manganese-catalyzed oxidation reactions is the role of high-valent manganese-oxo species. unl.pt These intermediates are frequently proposed as the active oxidants in a variety of transformations. For instance, in C-H activation reactions, a high-valent manganese-oxo intermediate is often implicated in the initial hydrogen abstraction step. unl.pt Computational studies have been employed to model the electronic structure and reactivity of these species, providing insights into their ability to cleave C-H bonds. nih.gov

Theoretical investigations have also been crucial in mapping out complex reaction pathways and understanding the factors that control selectivity. In manganese-catalyzed C-H activation, for example, computational studies have explored the competing pathways of hydroxylation and desaturation. nih.gov These studies have shown that both reactions can proceed from a common manganese hydroxo intermediate formed after an initial hydrogen abstraction. The subtle energy differences between the subsequent steps, such as OH rebound (leading to hydroxylation) or a second hydrogen abstraction (leading to desaturation), determine the final product distribution. nih.gov

The table below summarizes key aspects of theoretically explored reaction mechanisms in manganese-catalyzed systems, which could provide a framework for future studies on this compound.

Catalytic ReactionProposed Intermediate(s)Computational MethodKey Insights from Theoretical Studies
C-H Hydroxylation/DesaturationHigh-valent Manganese-oxo, Manganese-hydroxoDFTElucidation of competing hydroxylation (rebound mechanism) and desaturation (second H-abstraction) pathways. nih.gov
Epoxidation of AlkenesManganese-oxoDFTInvestigation of concerted versus radical-based mechanisms; influence of ligand structure on enantioselectivity. mdpi.com
Hydrogenation of KetonesManganese-hydrideDFTAnalysis of stereoelectronic effects of ligands on enantioselectivity; identification of key transition states. researchgate.net

Furthermore, theoretical studies have shed light on the significant influence of the ligand framework on the catalytic activity and selectivity of manganese complexes. By systematically modifying the electronic and steric properties of the ligands in silico, researchers can predict how these changes will affect the reaction mechanism and outcome. researchgate.net For example, in manganese-catalyzed hydrogenation reactions, computational explorations have demonstrated how the introduction of steric bulk around the active site can enhance enantioselectivity by destabilizing one of the diastereomeric transition states. researchgate.net

While the direct theoretical exploration of reaction mechanisms involving this compound is currently lacking, the extensive computational work on other manganese systems provides a solid foundation for future investigations. Such studies would be invaluable in uncovering the potential catalytic applications of this compound and in designing novel catalytic systems based on manganese iodide.

Coordination Chemistry of Manganese Ii Iodide Tetrahydrate

Ligand Exchange Dynamics and Complex Formation Reactions in Solution and Solid State

The coordination sphere of manganese(II) in aqueous solution is typically occupied by water molecules, forming the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺. The exchange of these coordinated water molecules with other ligands is a fundamental process in the formation of new manganese(II) complexes. For manganese(II) iodide tetrahydrate, the coordinated water molecules and iodide ions are subject to substitution by a variety of incoming ligands.

Solid-state reactions of manganese(II) iodide tetrahydrate can also lead to the formation of new coordination compounds. These reactions can be initiated by thermal methods or mechanochemical grinding. In the solid state, the removal of coordinated water molecules upon heating can create vacant coordination sites, facilitating the coordination of other ligands present in the reaction mixture. For instance, the reaction of anhydrous manganese(II) iodide with ligands in the solid state can lead to the formation of complexes that are inaccessible from solution-based synthesis. The reaction of silica-supported phosphine (B1218219) and phosphine oxide ligands with anhydrous manganese(II) iodide demonstrates the utility of solid-state reactions in preparing novel materials. nih.gov

Stereochemical Aspects of Manganese-Iodide Coordination Environments

The stereochemistry of the coordination environment around the manganese(II) ion in its iodide complexes is a critical factor influencing their physical and chemical properties. In manganese(II) iodide tetrahydrate, the Mn(II) center is octahedrally coordinated by four water molecules and two iodide ions. X-ray crystallographic studies have unequivocally established that the iodide ions occupy trans positions in the octahedral geometry, resulting in a [Mn(H₂O)₄I₂] complex with D₄h symmetry. nih.govacs.org This is in contrast to the analogous manganese(II) chloride and bromide tetrahydrates, which exhibit a cis arrangement of the halide ligands. acs.org

This trans configuration has significant implications for the resulting molecular symmetry and can influence the magnetic and spectroscopic properties of the compound. The preference for a trans arrangement in the iodide complex can be attributed to the larger size of the iodide ion compared to chloride and bromide, which minimizes steric repulsion between the halide ligands.

Upon substitution of the water and/or iodide ligands, a variety of stereoisomers can be formed, including geometric isomers (cis/trans and fac/mer) and, in the case of chiral ligands, enantiomers. For octahedral complexes of the type [Ma₄b₂], where 'a' and 'b' are different monodentate ligands, both cis and trans isomers are possible. The specific isomer formed is often dictated by the nature of the incoming ligands and the reaction conditions.

Influence of Ligand Design on Coordination Sphere and Resultant Properties

The design of the coordinating ligands plays a pivotal role in dictating the structure, stability, and properties of the resulting manganese(II) iodide complexes. By systematically varying the donor atoms, steric bulk, and electronic properties of the ligands, it is possible to fine-tune the coordination environment around the Mn(II) center.

O-Donor Ligands: Oxygen-containing ligands, including carboxylates, beta-diketonates, and ethers, form stable complexes with the hard Lewis acid Mn(II). Carboxylate ligands can coordinate in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of mononuclear, dinuclear, or polymeric structures. The specific coordination mode is influenced by factors such as the pH of the solution and the nature of the carboxylate.

The table below summarizes the effect of different ligand types on the coordination environment of Mn(II) complexes, which can be extrapolated to complexes derived from manganese(II) iodide.

Ligand TypeDonor Atom(s)Typical Coordination GeometriesResultant Properties
PyridinesNOctahedral, TetrahedralCan influence magnetic exchange in polynuclear complexes.
CarboxylatesO, OOctahedral, Tetrahedral, Pentagonal BipyramidalCan form bridging ligands leading to polynuclear clusters and coordination polymers with interesting magnetic properties.
Crown EthersOEncapsulated within the macrocyclic cavityCan lead to stable complexes with potential applications in materials science.
Schiff BasesN, OOctahedral, Square PyramidalVersatile ligands that can be tuned to influence the electronic and catalytic properties of the complex.

Synthesis and Characterization of Polynuclear Manganese(II) Complexes and Extended Coordination Architectures

Manganese(II) iodide can serve as a starting material for the synthesis of polynuclear complexes and extended coordination polymers. These materials are of great interest due to their potential applications in magnetism, catalysis, and porous materials. The formation of such architectures typically involves the use of bridging ligands that can connect multiple Mn(II) centers.

Bridging ligands containing carboxylate, phenoxide, or azido (B1232118) groups are commonly employed to construct polynuclear manganese clusters. The magnetic properties of these clusters are highly dependent on the nature of the bridging ligands, the Mn-Mn distances, and the bridging angles, which collectively determine the magnitude and sign (ferromagnetic or antiferromagnetic) of the magnetic exchange interactions between the metal centers. While many polynuclear manganese clusters are synthesized from manganese(II) carboxylates or chlorides, the principles of their assembly are applicable to systems starting from manganese(II) iodide. For instance, the reaction of manganese(II) salts with polytopic ligands can lead to the self-assembly of complex structures.

Coordination polymers are extended networks of metal ions linked by organic ligands. The topology and dimensionality of these networks can be controlled by the geometry of the ligand and the coordination preferences of the metal ion. The use of rigid, linear, or angular ligands can lead to the formation of one-, two-, or three-dimensional frameworks. While specific examples of coordination polymers derived directly from manganese(II) iodide are not extensively documented, the general strategies of crystal engineering can be applied.

Investigations into Host-Guest Interactions and Complexation with Macrocyclic Ligands and Biomolecules

The interaction of manganese(II) iodide with macrocyclic ligands and biomolecules is an area of growing interest, with implications for supramolecular chemistry and bioinorganic chemistry.

Macrocyclic Ligands: Macrocyclic ligands, such as crown ethers and cyclodextrins, can encapsulate metal ions within their cavities, forming stable host-guest complexes. The synthesis of manganese(II) iodide complexes with 12-crown-4 (B1663920) and 15-crown-5 (B104581) has been reported. acs.org The reaction of manganese(II) iodide with 15-crown-5 yields the complex MnI₂(15-crown-5), while the reaction with 12-crown-4 can produce a sandwich-like complex, [Mn(12-crown-4)₂]²⁺. acs.org These complexes are of interest for their structural features and potential applications in materials science.

The table below provides details on the synthesis of some manganese(II) iodide crown ether complexes.

ComplexCrown EtherReactantsReaction Conditions
MnI₂(15-crown-5)15-crown-5Manganese(II) iodide, 15-crown-5140 °C in [(n-Bu)₃MeN][N(Tf)₂]
[Mn(12-crown-4)₂]₂[N(Tf)₂]₂(12-crown-4)12-crown-4Manganese(II) iodide, 12-crown-460 °C in [(n-Bu)₃MeN][N(Tf)₂]

Biomolecules: The interaction of manganese(II) ions with biomolecules such as amino acids and peptides is crucial for understanding its role in biological systems. Mn(II) can coordinate to the carboxylate and amino groups of amino acids, as well as to the side chains of certain residues like histidine and aspartate. While specific studies on the complexation of manganese(II) iodide with these biomolecules are limited, the fundamental coordination principles are well-established for Mn(II) in general. Spectroscopic techniques such as NMR can be used to probe the binding sites and determine the stability of these complexes in solution.

Magnetic Behavior and Solid State Physics of Manganese Iodide Tetrahydrate

Low-Temperature Magnetic Characterization and Susceptibility Measurements

Detailed experimental data on the low-temperature magnetic susceptibility of manganese iodide tetrahydrate are not widely available in published literature. A 1985 study noted that, in contrast to the chloride and bromide versions, virtually no magnetic or thermodynamic information existed for the iodide compound at the time. researchgate.net

However, insights can be gleaned from the study of the closely related anhydrous manganese(II) iodide (MnI₂). Research on single crystals of anhydrous MnI₂ has identified it as a multiferroic material with antiferromagnetic transitions occurring at low temperatures. researchgate.net Specifically, two distinct phase transitions have been observed at approximately 3.45 K and 4 K, indicating the onset of complex magnetic ordering. researchgate.net While these values pertain to the anhydrous form, they suggest that this compound would also exhibit magnetic ordering phenomena in a similar low-temperature range (below approximately 4 K), driven by the magnetic interactions of the Mn²⁺ ions. The presence of water molecules in the hydrate (B1144303) would modify the exchange pathways and likely alter the precise transition temperature.

Correlation Between Crystal Structure and Magnetic Properties

The magnetic properties of materials are intrinsically linked to their crystal structure, which dictates the distances and angles between magnetic ions and the pathways for magnetic exchange. In the manganese halide tetrahydrate family, both geometric and chemical factors profoundly influence the resulting magnetic behavior.

A significant structural distinction sets this compound apart from its chloride and bromide counterparts. MnI₂·4H₂O crystallizes in a monoclinic system (space group P2₁/c) and features discrete [MnI₂(H₂O)₄] complexes. osti.gov Within these octahedral complexes, the two iodide ions are arranged in a trans configuration, meaning they are positioned on opposite sides of the central manganese ion. researchgate.netosti.govwikipedia.org

This is in stark contrast to the structures of manganese chloride tetrahydrate (α-MnCl₂·4H₂O) and manganese bromide tetrahydrate (MnBr₂·4H₂O), where the halide ions occupy cis positions (adjacent to each other in the octahedron). researchgate.netresearchgate.net This fundamental difference in the coordination geometry of the [MnX₂(H₂O)₄] unit (where X = Cl, Br, or I) directly impacts the three-dimensional network and the superexchange pathways. Superexchange is the primary mechanism for magnetic coupling in these insulating materials, where non-magnetic atoms (in this case, halide ions and water molecules) mediate the interaction between the magnetic Mn²⁺ ions. wikipedia.org The alteration from a cis to a trans geometry changes the relative orientation of the Mn²⁺ ions and the mediating ligands, thereby modifying the strength and nature of the magnetic coupling.

Comparative Crystallographic Data of Manganese Halide Tetrahydrates
ParameterThis compound (MnI₂·4H₂O)Manganese Chloride Tetrahydrate (α-MnCl₂·4H₂O)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
Halogen Configurationtranscis
Reference osti.gov researchgate.net

The identity of the halide ion itself plays a critical chemical role. The iodide ion (I⁻) is significantly larger and more polarizable than the chloride (Cl⁻) and bromide (Br⁻) ions. This increased size and covalency affect the Mn-X bond lengths and the degree of orbital overlap in the Mn-X-Mn superexchange pathway. A greater degree of covalent character in the Mn-I bond can facilitate stronger superexchange interactions compared to the more ionic Mn-Cl bond. taylorandfrancis.com This principle suggests that the magnetic coupling in this compound could be stronger than in its chloride analogue, potentially leading to a higher magnetic ordering temperature, all other factors being equal. The interplay between the geometric (trans vs. cis) and chemical (I⁻ vs. Cl⁻/Br⁻) effects determines the ultimate magnetic ground state of the compound.

Research into Antiferromagnetic Systems within the Manganese Halide Tetrahydrate Family

To understand the likely magnetic behavior of MnI₂·4H₂O, it is instructive to examine its better-studied relatives. Both α-MnCl₂·4H₂O and MnBr₂·4H₂O are well-characterized antiferromagnets that order at low temperatures. journaldephysique.orgresearchgate.net

In an antiferromagnetic material, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a zero net magnetic moment in the ideal state. Magnetic susceptibility measurements on single crystals of α-MnCl₂·4H₂O and MnBr₂·4H₂O show transitions to an antiferromagnetic state at their respective Néel temperatures (Tₙ) of 1.626 K and 2.120 K. researchgate.net Spectroscopic studies have determined that the preferred direction for the spin alignment in the antiferromagnetic state is along or near the crystallographic c-axis for both compounds. journaldephysique.org These materials serve as model systems for studying low-dimensional magnetism and the phase transitions between antiferromagnetic, spin-flopped, and paramagnetic states in the presence of an external magnetic field. researchgate.net

Low-Temperature Magnetic Properties of Manganese Halide Tetrahydrates
CompoundNéel Temperature (Tₙ)Preferred Spin AxisReference
Manganese Chloride Tetrahydrate (α-MnCl₂·4H₂O)1.626 K~ c-axis journaldephysique.orgresearchgate.net
Manganese Bromide Tetrahydrate (MnBr₂·4H₂O)2.120 K~ c-axis journaldephysique.orgresearchgate.net

Potential for Development of Novel Magnetic Materials Based on Manganese(II) Iodide Architectures

The unique structural and chemical features of this compound make it a compelling candidate for the development of new functional materials. The distinct trans coordination geometry, not present in the other common manganese halide tetrahydrates, offers an opportunity to realize different magnetic structures or properties. researchgate.netosti.gov

The broader family of manganese(II) halides is gaining significant attention for its potential in various applications, including light-emitting diodes (LEDs) and radiation detection, often within organic-inorganic hybrid structures. nih.govresearchgate.net These materials can be assembled into diverse architectures with 0D, 1D, or 2D dimensionalities, allowing for the tuning of their physical properties. mdpi.com The discovery that anhydrous MnI₂ exhibits multiferroicity—a state where magnetic and ferroelectric orders coexist—further highlights the potential for complex and useful properties within manganese iodide systems. researchgate.net By incorporating the [MnI₂(H₂O)₄] unit into novel hybrid frameworks or by studying its behavior under pressure or strain, it may be possible to engineer materials with tailored magnetic responses or magnetoelectric coupling, opening avenues for applications in spintronics and sensor technology.

Reactivity and Stability Investigations of Manganese Iodide Tetrahydrate

Manganese iodide tetrahydrate (MnI₂·4H₂O) is a fascinating inorganic compound that exhibits a range of chemical behaviors influenced by its environment. This article delves into the reactivity and stability of this pink crystalline solid, focusing on its iodide oxidation pathways, thermal decomposition profile, solution stability, redox chemistry, and solid-state interactions.

Future Directions and Emerging Research Avenues for Manganese Iodide Tetrahydrate

Integration of Synergistic Experimental and Advanced Theoretical Approaches

The future of understanding manganese iodide tetrahydrate lies in the powerful synergy between experimental investigation and advanced theoretical modeling. This dual approach is essential for a comprehensive understanding of its electronic structure, bonding, and physical properties.

Theoretical investigations, employing methods such as Density Functional Theory (DFT), Coupled Cluster with Singles and Doubles and Perturbative Triples (CCSD(T)), and Complete Active Space Second-order Perturbation Theory (CASPT2), can provide deep insights into the properties of a series of manganese halides (MnXn, where X = H, F, Cl, Br, and n = 1–4). researchgate.net Such computational studies can predict geometries, vibrational frequencies, and thermochemical quantities with reasonable accuracy, offering a predictive framework for experimental validation. researchgate.net For instance, computational models have been successfully used to predict the structures and infrared spectra of various manganese halides, which are dependent on their charge state. researchgate.net

Experimental validation of these theoretical predictions is crucial. Techniques such as X-ray diffraction, neutron diffraction, and various forms of spectroscopy can be used to probe the atomic and electronic structures of this compound. By comparing experimental data with theoretical calculations, researchers can refine their models, leading to a more accurate and nuanced understanding of the compound's behavior. This iterative process of prediction and verification will be instrumental in elucidating structure-property relationships. rsc.org

A key area for this integrated approach is the study of manganese(II) halides' optical properties. Theoretical models can help to understand how the coordination environment of the Mn(II) ion (e.g., tetrahedral vs. octahedral) influences its photoluminescent properties. rsc.orgacs.orgnih.gov Experimental synthesis and characterization of related organic-inorganic hybrid Mn(II) halides have shown that the choice of halide and the crystal structure significantly impact photoluminescence peak positions and emission line widths. acs.orgnih.gov

Table 1: Comparison of Theoretical and Experimental Probes for MnI₂·4H₂O

Technique Type Specific Method Information Gained
Theoretical Density Functional Theory (DFT)Electronic structure, optimized geometry, vibrational frequencies
Coupled Cluster (CCSD(T))High-accuracy energetics and bond properties
CASPT2Excited state properties, spectroscopic predictions
Experimental X-ray Diffraction (XRD)Crystal structure, bond lengths and angles
Neutron DiffractionLocation of light atoms (e.g., hydrogen in water molecules)
Infrared (IR) SpectroscopyVibrational modes of chemical bonds
UV-Vis SpectroscopyElectronic transitions, optical band gap
Photoluminescence (PL) SpectroscopyEmission and excitation properties

High-Pressure and Extreme Low-Temperature Studies to Uncover Novel Phases and Behaviors

Applying extreme conditions of pressure and temperature to this compound can force the system into novel structural and electronic states, revealing new phases and properties not observable under ambient conditions.

High-pressure studies on related metal halides have shown that pressure can induce significant changes in crystal structure, leading to novel materials with unique properties. researchgate.netnih.gov For example, high-pressure synthesis has been used to create new rare-earth metal chlorides from the reaction of metals with alkali halides, which are typically used as inert pressure-transmitting media. nih.gov Subjecting this compound to high pressures could lead to the discovery of new crystalline polymorphs with altered electronic and magnetic properties. The application of pressure can shorten interatomic distances, which can, in turn, modify the orbital overlap and influence the magnetic exchange interactions between manganese ions.

Conversely, extreme low-temperature investigations are critical for understanding the magnetic behavior of this compound. Studies on other manganese halides have revealed complex magnetic ordering at low temperatures. osti.gov For instance, the magnetic properties of manganese compounds are known to be sensitive to the geometric arrangement of the manganese ions, such as in Kagome and honeycomb lattices. osti.gov Low-temperature magnetic susceptibility and heat capacity measurements can uncover potential magnetic phase transitions, such as from a paramagnetic to an antiferromagnetic or ferromagnetic state. aps.orgfrontiersin.org Electron spin resonance (ESR) studies at low temperatures can also provide valuable information about the local magnetic environment of the Mn²⁺ ions. aps.org

Pioneering Nanoscale Science and Engineering of this compound-Based Systems

The translation of the unique properties of this compound to the nanoscale is a promising avenue for the development of novel functional materials and devices. The synthesis and characterization of nanostructures, such as nanoparticles, nanowires, and thin films, could unlock new applications.

The synthesis of manganese iodide nanomaterials with specific morphologies and sizes is an area of growing interest. echemi.com Researchers are exploring methods to precisely control the synthesis of these nanomaterials to tailor their properties for applications in optoelectronic devices and magnetic materials. echemi.com Metal iodide nanostructures, in general, are being investigated for their potential in optical sensing and biomedical applications due to their unique optical and electronic properties. bonviewpress.comresearchgate.netresearchgate.net

One potential application of nanostructured manganese iodide is in the field of optoelectronics. Manganese(II) halides are known to be efficient light emitters, and their emission color can be tuned by changing the coordination environment of the manganese ion. rsc.org By engineering the size and shape of this compound nanocrystals, it may be possible to control their photoluminescent properties for applications in LEDs and displays.

Interdisciplinary Research with Soft Matter and Advanced Materials

The integration of this compound into soft matter and other advanced materials systems could lead to the development of novel hybrid materials with tunable properties and functionalities.

One area of exploration is the incorporation of this compound into polymer matrices to create composite materials. These composites could combine the magnetic or optical properties of the manganese salt with the processability and mechanical flexibility of the polymer. Such materials could find applications in flexible electronics, sensors, and magneto-optical devices.

Furthermore, the interaction of manganese iodide with biological molecules is another intriguing area of interdisciplinary research. For instance, the synergistic bactericidal activity of manganese and iodide ions against Staphylococcus aureus has been reported, suggesting potential applications in treating skin conditions. nih.gov Exploring the use of this compound in hydrogels or other biocompatible materials could lead to new therapeutic approaches. researchgate.net

Sustainable Synthesis Methodologies and Environmental Impact Assessments of MnI₂·4H₂O Production

As with any chemical compound, the development of sustainable synthesis methods and a thorough understanding of the environmental impact of this compound production are crucial for its potential large-scale application.

Future research should focus on developing "green" synthesis routes for this compound that minimize the use of hazardous reagents and solvents and reduce energy consumption. nih.govrsc.orgnih.gov This aligns with the principles of green chemistry, which aim to design chemical products and processes that are environmentally benign. nih.gov For example, exploring aqueous synthesis routes or using bio-based starting materials could lead to more sustainable production methods. organic-chemistry.orgresearchgate.net

A comprehensive environmental impact assessment of the entire lifecycle of this compound, from production to disposal, is also necessary. This includes evaluating the potential toxicity of the compound and its degradation products to various ecosystems. While some metal halides are used in energy-efficient lighting, which can have a positive environmental impact by reducing energy consumption, the materials themselves may contain hazardous components that require proper disposal and recycling. paclights.comreminetwork.comdialight.com Understanding and mitigating any potential environmental risks will be essential for the responsible development and deployment of technologies based on this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of manganese(II) iodide tetrahydrate (MnI₂·4H₂O) critical for experimental design?

  • Answer : MnI₂·4H₂O is a rose-red crystalline compound (turning brown upon air/light exposure due to iodine liberation) with a molecular weight of 380.81 g/mol. It is soluble in water and alcohol but decomposes gradually in aqueous solutions. Its CAS number is reported inconsistently as 13446-37-2 or 7790-33-2 , requiring verification. Decomposition occurs at elevated temperatures, necessitating inert storage conditions .

Q. How should manganese(II) iodide tetrahydrate be stored to ensure stability?

  • Answer : Store in airtight, opaque containers under inert gas (e.g., argon) to prevent oxidation and iodine release. Avoid exposure to humidity, light, and high temperatures. Pre-drying the compound in a desiccator may reduce hydrolysis risks during experiments .

Q. What solvent systems are compatible with manganese(II) iodide tetrahydrate for homogeneous reactions?

  • Answer : Polar solvents like water and alcohols (e.g., ethanol, methanol) are suitable due to its high solubility. However, alcohol may accelerate decomposition in acidic or oxidizing conditions. For non-aqueous systems, rigorously anhydrous solvents (e.g., THF, DMF) with degassing are recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers for manganese(II) iodide tetrahydrate?

  • Answer : Cross-reference analytical data (e.g., XRD for crystal structure, elemental analysis for Mn/I ratios) with literature. For example, the hydrate form (MnI₂·4H₂O) is ambiguously listed under 13446-37-2 and 7790-33-2 . Validate via databases like Reaxys or consult certified suppliers for batch-specific documentation .

Q. What synthetic routes yield high-purity manganese(II) iodide tetrahydrate, and how do reaction conditions affect outcomes?

  • Answer : Common methods include:

  • Direct reaction of manganese powder with hydroiodic acid (HI) under reflux in an inert atmosphere.
  • Metathesis between MnSO₄ and KI in aqueous solution, followed by crystallization.
    Purity is influenced by stoichiometric control, reaction temperature (<60°C to avoid decomposition), and post-synthesis washing with ethanol to remove excess HI .

Q. Which analytical techniques are optimal for characterizing manganese(II) iodide tetrahydrate and detecting decomposition?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Quantify water content and thermal stability (decomposition onset ~100°C).
  • X-ray Diffraction (XRD) : Confirm crystalline structure and detect anhydrous MnI₂ impurities.
  • UV-Vis Spectroscopy : Monitor iodine release (absorption at 460 nm) in solution-phase studies.
  • Iodometric Titration : Quantify free iodine in decomposed samples .

Q. How does the hydration state of manganese iodide influence its catalytic activity in cross-coupling reactions?

  • Answer : The tetrahydrate form acts as a precursor, releasing water during reactions, which can hydrolyze sensitive substrates (e.g., Grignard reagents). Anhydrous MnI₂, prepared by heating the hydrate under vacuum, offers higher Lewis acidity but requires strict moisture control. Comparative kinetic studies are advised to optimize hydration-dependent reactivity .

Q. What are the challenges in using manganese(II) iodide tetrahydrate for iodine-doped material synthesis?

  • Answer : While MnI₂·4H₂O serves as an iodine source, its decomposition complicates stoichiometric control. Strategies include:

  • In situ generation : Use MnI₂·4H₂O with reducing agents (e.g., ascorbic acid) to stabilize iodine radicals.
  • Low-temperature processing : Limit thermal exposure during material fabrication (e.g., sol-gel methods) .

Data Contradictions and Recommendations

  • CAS Number Conflict : The tetrahydrate is ambiguously listed under two CAS numbers. Researchers should verify batches using analytical data and prioritize suppliers with COA (Certificate of Analysis) documentation .
  • Stability in Alcohols : While soluble, prolonged storage in alcoholic solvents may degrade MnI₂·4H₂O. Pre-treatment with molecular sieves or stabilizers (e.g., hydroquinone) is recommended for long-term studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.